6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is a useful research compound. Its molecular formula is C16H24N2O6S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Transdermal Permeation Enhancers
A study by Farsa, Doležal, and Hrabálek (2010) on alkyl esters and amides of hexanoic acid substituted with tertiary amino groups, including pyrrolidinyl derivatives, found significant activity as transdermal permeation enhancers. Decyl 6-(pyrrolidin-1-yl)hexanoate, a compound with a structure closely related to 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid, showed the highest activity in facilitating the transdermal delivery of therapeutic agents, with an enhancement ratio of 30, indicating its potential in improving drug absorption through the skin (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of Heterocycles
Back and Nakajima (2000) demonstrated the utility of acetylenic sulfones, which can be seen as analogs to the sulfone groups in the compound of interest, in synthesizing various heterocyclic compounds, including piperidines and pyrrolizidines. Their work illustrates the versatility of sulfone-containing compounds in facilitating complex cyclization reactions, offering a pathway to synthesize a wide range of biologically active heterocycles (Back & Nakajima, 2000).
Cleavage of π-Deficient Heterocyclic Sulfones
Wnuk, Ríos, Khan, and Hsu (2000) explored the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, revealing a mild methodology for the removal of the synthetically useful sulfone moiety. Their findings provide insights into the chemical reactivity of sulfone derivatives, such as this compound, and their potential applications in synthetic organic chemistry (Wnuk et al., 2000).
Green Chemistry Applications
Murugesan, Gengan, and Krishnan (2016) highlighted the use of nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This study underlines the role of sulfonic acid derivatives in catalysis, pointing to environmentally friendly approaches in chemical synthesis and the potential of using sulfone-functionalized compounds as catalysts or catalyst supports (Murugesan, Gengan, & Krishnan, 2016).
Properties
IUPAC Name |
6-[(4-pyrrolidin-1-ylsulfonylphenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S2/c19-16(20)6-2-1-3-11-17-25(21,22)14-7-9-15(10-8-14)26(23,24)18-12-4-5-13-18/h7-10,17H,1-6,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSAHQQHNINMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.